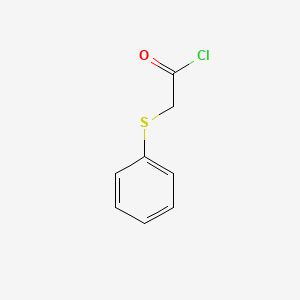

(Phenylthio)acetyl chloride

Description

Contextual Significance in Modern Chemical Research

The importance of (Phenylthio)acetyl chloride in contemporary chemical research stems from its role as a versatile intermediate in the synthesis of a variety of organic compounds. lookchem.com Its ability to participate in reactions such as Friedel-Crafts acylations allows for the creation of α-sulfenylated acetophenones. lookchem.com These products are valuable precursors in the development of pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com The introduction of the phenylthioacetyl group can significantly influence the biological activity and pharmacological properties of complex molecules. lookchem.com

In the agrochemical industry, this compound is utilized in the synthesis of certain pesticides and herbicides. lookchem.com Furthermore, its unique reactivity makes it a valuable component in the production of fine chemicals, dyes, and fragrances. lookchem.com

Overview of Synthetic Versatility and Transformative Potential

The synthetic utility of this compound is broad, primarily centered around its function as an acylating agent. solubilityofthings.com It readily reacts with nucleophiles like alcohols and amines to form esters and amides, respectively. smolecule.comchemistrystudent.com These reactions are fundamental in organic synthesis for creating new chemical bonds and functional groups.

A significant application of this compound is in the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine to produce β-lactams. indianchemicalsociety.com The ketene is typically generated in situ from the acyl chloride. This methodology is crucial for the synthesis of the β-lactam core structure, which is a key feature of many antibiotic drugs. For instance, the reaction of this compound with diaryl imines in the presence of a base like N-methylmorpholine can yield 3-phenylthio-substituted β-lactams. indianchemicalsociety.com

Moreover, this compound serves as a building block in the synthesis of various heterocyclic compounds. ijpsr.comekb.eg For example, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form an intermediate that can then be used to construct more complex heterocyclic systems like thiazolidinones. ekb.eg

The reactivity of the acyl chloride group is central to its synthetic applications. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. chemistrystudent.com This inherent reactivity allows for a diverse array of chemical transformations, solidifying the position of this compound as a valuable reagent in the arsenal (B13267) of organic chemists.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClOS | nih.gov |

| Molecular Weight | 186.66 g/mol | lookchem.comnih.gov |

| Boiling Point | 253.5°C at 760 mmHg | lookchem.com |

| Density | 1.258 g/mL at 25 °C | lookchem.com |

| Refractive Index | n20/D 1.5825 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOLQIUHVMTAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398915 | |

| Record name | (Phenylthio)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-27-8 | |

| Record name | (Phenylthio)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Phenylthio)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenylthio Acetyl Chloride

Preparation from 2-(Phenylthio)acetic Acid Precursors

A common and reliable approach to synthesizing (Phenylthio)acetyl chloride is through the conversion of its corresponding carboxylic acid, 2-(phenylthio)acetic acid. This transformation is typically achieved using standard halogenating agents that convert the carboxylic acid functional group into an acyl chloride.

Utilization of Thionyl Chloride for Acyl Halide Formation

The reaction of 2-(phenylthio)acetic acid with thionyl chloride is a widely employed method for the synthesis of this compound. smolecule.comuobaghdad.edu.iq This process involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. For instance, a mixture of (4-fluorophenylthio)acetic acid and thionyl chloride is refluxed for 2 hours to yield the corresponding acyl chloride. prepchem.com Similarly, heating p-(p-chlorophenoxy)-phenylthio-acetic acid with thionyl chloride under reflux for 30 minutes results in the formation of the acid chloride. prepchem.com The excess thionyl chloride, which is volatile, can be readily removed by evaporation or distillation, simplifying the product workup. prepchem.com In some procedures, the reaction mixture is taken up in a solvent like benzene (B151609), filtered, and then the solvent is evaporated to yield the final product. prepchem.com

Application of Oxalyl Chloride in Acid Chloride Synthesis

Oxalyl chloride serves as another effective reagent for the conversion of 2-(phenylthio)acetic acid to this compound. smolecule.com This method is often preferred when milder reaction conditions are necessary, as it can proceed at lower temperatures compared to thionyl chloride. The reaction is typically carried out by dissolving the 2-(phenylthio)acetic acid in an appropriate solvent, such as toluene (B28343), and then adding the oxalyl chloride. smolecule.com A key advantage of using oxalyl chloride is that the byproducts of the reaction, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification. This method has been shown to be effective in the in situ formation of acyl chlorides for subsequent reactions, such as in the synthesis of β-lactams where the diastereoselectivity could be controlled by using oxalyl chloride at room temperature. mdpi.compreprints.org

Direct Synthesis via Reaction of Thiophenol with Chloroacetyl Chloride

An alternative and direct route to this compound involves the reaction of thiophenol with chloroacetyl chloride. ekb.eglookchem.com This method is advantageous as it starts from more readily available precursors. The synthesis is typically performed by gradually adding chloroacetyl chloride to a solution of thiophenol in a dry solvent, such as benzene. ekb.eg The reaction mixture is then refluxed for a period, for example, 2 hours on a water bath, to drive the reaction to completion. ekb.eg One documented procedure involves dissolving thiophenol in an ice-cold aqueous alkaline solution and then adding chloroacetyl chloride, resulting in a high yield of the product. rsc.org

Strategic Considerations for Optimizing Reaction Efficiency and Product Purity

Optimizing the synthesis of this compound requires careful consideration of several factors to maximize both reaction efficiency and product purity.

For methods starting from 2-(phenylthio)acetic acid, the choice of halogenating agent is crucial. While both thionyl chloride and oxalyl chloride are effective, oxalyl chloride often allows for milder conditions and easier purification due to its gaseous byproducts. smolecule.commdpi.compreprints.org The use of a solvent can also play a role; for example, using a solvent like methylene (B1212753) chloride and carrying out the reaction at a controlled temperature can lead to high yields.

When employing the direct synthesis from thiophenol and chloroacetyl chloride, the reaction conditions, such as temperature and the order of addition of reagents, are critical. Performing the reaction in an ice-cold alkaline solution has been reported to produce a 95% yield. rsc.org The use of a dry, inert solvent like benzene is also common to prevent hydrolysis of the chloroacetyl chloride and the product. ekb.eg

Regardless of the synthetic route, purification of the final product is essential. Techniques such as distillation under reduced pressure are often used to remove unreacted starting materials and byproducts. chemicalbook.com The purity of the starting materials, particularly the absence of water, is critical to prevent the hydrolysis of the acyl chloride product. The choice of solvent for the reaction and for workup procedures also impacts the final purity of the this compound. prepchem.comchemicalbook.com

Below is a table summarizing the reaction conditions for the different synthetic methodologies:

| Starting Materials | Reagent | Solvent | Reaction Conditions | Reported Yield | Reference |

| 2-(Phenylthio)acetic Acid | Thionyl Chloride | Benzene | Reflux for 30 minutes | Not specified | prepchem.com |

| (4-fluorophenylthio)acetic acid | Thionyl Chloride | None | Reflux for 2 hours | Not specified | prepchem.com |

| 2-(Phenylthio)acetic Acid | Oxalyl Chloride | Toluene | Not specified | Not specified | smolecule.com |

| Thiophenol | Chloroacetyl Chloride | Dry Benzene | Reflux for 2 hours | Not specified | ekb.eg |

| Thiophenol | Chloroacetyl Chloride | Aqueous NaOH | Ice-cold | 95% | rsc.org |

Reactivity Profiles and Mechanistic Pathways of Phenylthio Acetyl Chloride

Electrophilic Acylation Reactions

The presence of the carbonyl group in (phenylthio)acetyl chloride makes it an effective electrophile. The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it susceptible to attack by nucleophiles. chemguide.co.uklibretexts.org This electrophilicity is central to its role in acylation reactions.

Friedel-Crafts Acylation of Arenes

This compound readily participates in Friedel-Crafts acylation reactions with aromatic compounds (arenes) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing acyl groups to aromatic rings. sigmaaldrich.combyjus.com

The mechanism of the Friedel-Crafts acylation begins with the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. sigmaaldrich.commasterorganicchemistry.com This is followed by the cleavage of the carbon-chlorine bond, which generates a highly reactive and resonance-stabilized acylium ion. This acylium ion then acts as the electrophile, attacking the electron-rich arene to yield a monoacylated product, which is an aryl ketone. sigmaaldrich.commasterorganicchemistry.com

A significant application of the Friedel-Crafts acylation of arenes with this compound is the synthesis of α-sulfenylated acetophenones. sigmaaldrich.cnsigmaaldrich.comtandfonline.com These compounds are versatile intermediates in organic synthesis. tandfonline.com The reaction is typically carried out using aluminum chloride as the Lewis acid in a solvent like dichloromethane (B109758). tandfonline.com

The reaction of this compound with various arenes produces a range of α-phenylthio-substituted acetophenones. For instance, reactions with toluene (B28343) or isobutylbenzene (B155976) afford the corresponding ketones in good yields. Even more, electron-rich arenes like anisole, veratrole, furan, and thiophene (B33073) react efficiently in dichloromethane to provide satisfactory yields of the desired products. tandfonline.com However, the reaction with benzene (B151609) itself can result in a lower yield. tandfonline.com

Table 1: Friedel-Crafts Acylation of Arenes with this compound

| Arene | Product | Yield (%) |

|---|---|---|

| Benzene | α-(Phenylthio)acetophenone | 36 |

| Toluene | 4-Methyl-α-(phenylthio)acetophenone | 75 |

| Isobutylbenzene | 4-Isobutyl-α-(phenylthio)acetophenone | 80 |

| Anisole | 4-Methoxy-α-(phenylthio)acetophenone | 85 |

| Veratrole | 3,4-Dimethoxy-α-(phenylthio)acetophenone | 82 |

| Furan | 2-Furyl phenylthiomethyl ketone | 60 |

| Thiophene | 2-Thienyl phenylthiomethyl ketone | 78 |

Data sourced from a study by Ishibashi et al. tandfonline.com

Under certain conditions, this compound can undergo an intramolecular Friedel-Crafts acylation to yield benzo[b]thiophen-3(2H)-one. This cyclization can sometimes occur as a side reaction during intermolecular Friedel-Crafts acylations, particularly when a less reactive arene is used or when certain organoaluminum reagents are employed. tandfonline.com For example, the reaction of this compound with methylaluminum dichloride (MeAlCl₂) can produce the benzothiophenone as a byproduct, likely because MeAlCl₂ can act as a Lewis acid to promote the intramolecular cyclization. tandfonline.com The formation of 2-(arylthio)acetic acids, which can be converted to the corresponding acid chlorides and then cyclized in the presence of AlCl₃, is a related synthetic route to benzo[b]thiophen-3-ols. wiley.com

Acylation of Nitrogen-Containing Nucleophiles

The electrophilic nature of this compound also allows it to react readily with nitrogen-containing nucleophiles, such as amines and their derivatives. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This type of reaction is a form of nucleophilic acyl substitution. libretexts.orgbyjus.com

This compound reacts with substituted anthranilic acids in the presence of a base, such as aqueous sodium hydroxide, to form N-acylated anthranilic acid derivatives. wiley.comnih.gov These intermediates, specifically 2-(2-(phenylthio)acetamido)benzoic acids, can then undergo intramolecular cyclization upon heating with a dehydrating agent like polyphosphoric acid (PPA) to yield tetracyclic compounds such as benzothieno[3,2-b]quinolinones. wiley.comnih.gov This two-step process is a key strategy for synthesizing complex heterocyclic systems. nih.gov

The reaction of this compound with aniline (B41778) and its derivatives provides a direct route to N-(aryl)-2-(phenylthio)acetamides. wiley.comdergipark.org.tr This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or diisopropylethylamine (DIPEA), to neutralize the hydrogen chloride byproduct. wiley.comdergipark.org.tr For instance, the reaction with aniline in pyridine yields N-phenyl-2-(phenylthio)acetamide. wiley.com This product can be further cyclized to form fused quinoline (B57606) structures. wiley.com A variety of substituted anilines can be used to generate a library of N-(aryl)-2-(phenylthio)acetamide derivatives with diverse functionalities. dergipark.org.tr

Table 2: Synthesis of N-(Aryl)-2-(phenylthio)acetamides

| Aniline Derivative | Product | Yield (%) |

|---|---|---|

| 4-Benzylaniline | N-(4-Benzylphenyl)-2-(phenylthio)acetamide | 40 |

| 4-Aminobenzophenone | N-(4-Benzoylphenyl)-2-(phenylthio)acetamide | 32 |

| 4-Aminobenzaldehyde | N-(4-Formylphenyl)-2-(phenylthio)acetamide | 45 |

Data sourced from a study by T. Öznar et al. dergipark.org.tr

Conversion to 2-(Phenylthio)acetohydrazide via Reaction with Hydrazine (B178648) Hydrate (B1144303)

This compound serves as a key starting material for the synthesis of 2-(phenylthio)acetohydrazide. This conversion is typically achieved through the reaction of this compound with hydrazine hydrate. ekb.eggoogle.com The process involves the refluxing of a mixture of this compound and hydrazine hydrate in an appropriate solvent, such as ethanol (B145695), for several hours. ekb.eg Following the reaction, the mixture is filtered and the resulting product is purified by recrystallization from ethanol to yield 2-(phenylthio)acetohydrazide. ekb.eg This hydrazide derivative is a valuable intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity. ekb.eguludag.edu.tr For instance, it can be further reacted with aldehydes to form N-alkyl-2-(phenylthio)acetohydrazides. uludag.edu.tr

Table 1: Synthesis of 2-(Phenylthio)acetohydrazide

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Reference |

| This compound | Hydrazine hydrate | Ethanol | Reflux | 2-(Phenylthio)acetohydrazide | ekb.eg |

Cycloaddition Chemistry

This compound is a significant precursor in cycloaddition reactions, particularly in the synthesis of β-lactam rings, which are core structures in many antibiotic compounds.

Staudinger Ketene-Imine [2+2] Cycloaddition for β-Lactam Scaffolds

The Staudinger ketene-imine cycloaddition is a classic and versatile method for constructing the β-lactam ring system. wikipedia.orgorganic-chemistry.org In this reaction, a ketene (B1206846), generated in situ from an acyl chloride, reacts with an imine in a [2+2] cycloaddition to form the four-membered azetidinone ring. wikipedia.orgnih.gov this compound is frequently employed as a precursor for the in situ generation of phenylthioketene. mdpi.compreprints.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or N-methylmorpholine, which facilitates the formation of the ketene intermediate. mdpi.comindianchemicalsociety.com The subsequent cycloaddition with an imine leads to the formation of 3-phenylthio-substituted β-lactams. mdpi.comindianchemicalsociety.com

Diastereoselectivity in β-Lactam Formation

A critical aspect of the Staudinger cycloaddition is the control of diastereoselectivity, leading to either cis or trans isomers of the β-lactam product. The stereochemical outcome is influenced by several factors, including the nature of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. nih.govresearchgate.net In the reaction of this compound with diarylimines, complete diastereoselectivity for the trans-β-lactams has been observed, particularly under microwave irradiation. mdpi.compreprints.org The formation of the trans isomer is often favored due to thermodynamic stability. The stereochemistry of the resulting β-lactams can be determined by analyzing the coupling constants between the C3 and C4 protons in the 1H NMR spectrum.

Influence of Microwave Irradiation on Reaction Kinetics and Yield

The use of microwave irradiation has been shown to significantly impact the Staudinger ketene-imine cycloaddition. mdpi.compreprints.orgindianchemicalsociety.com Compared to conventional heating methods, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and enhanced stereoselectivity. mdpi.comindianchemicalsociety.com For instance, the reaction of diarylimines with this compound in the presence of N-methylmorpholine under microwave irradiation has been reported to afford trans-β-lactams with complete diastereoselectivity. mdpi.compreprints.org Similarly, the reaction with dicarboethoxy-substituted imines under microwave conditions also proceeds efficiently. indianchemicalsociety.com The enhanced reaction rates are attributed to the efficient and uniform heating provided by microwaves.

Table 2: Staudinger [2+2] Cycloaddition of this compound

| Imine Reactant | Base | Reaction Condition | Product | Diastereoselectivity | Reference |

| Diarylimines | N-Methylmorpholine | Microwave irradiation | trans-3-Phenylthio-β-lactams | Complete | mdpi.compreprints.org |

| Dicarboethoxy-substituted imines | N-Methylmorpholine | Microwave irradiation | C-4 dicarboethoxy-substituted 3-phenylthio-β-lactams | Not specified | indianchemicalsociety.com |

Intramolecular Cyclization Reactions

This compound and its derivatives can undergo intramolecular cyclization reactions to form various heterocyclic ring systems.

Aluminum Chloride-Mediated Synthesis of Thioindoxyls

While specific examples of aluminum chloride-mediated intramolecular cyclization of this compound to directly form thioindoxyls are not extensively detailed in the provided search results, the use of aluminum chloride as a Lewis acid catalyst in Friedel-Crafts type acylation and subsequent cyclization reactions is a well-established synthetic strategy. In principle, this compound could undergo an intramolecular Friedel-Crafts acylation in the presence of a strong Lewis acid like aluminum chloride, where the acyl chloride moiety reacts with the phenyl ring of the phenylthio group to form a cyclic ketone. This would lead to the formation of a thioindoxyl skeleton. The efficiency of such a reaction would depend on the reactivity of the aromatic ring and the reaction conditions employed.

Reactions with Organometallic Reagents

This compound serves as a versatile building block in reactions involving organometallic reagents, leading to the formation of various ketone structures. The reactivity of the acyl chloride function allows for nucleophilic acyl substitution, where the nature of the organometallic species plays a crucial role in determining the final product.

Conversion to α-Sulfenylated Alkanones with Organoaluminum Species

The reaction of this compound with organoaluminum reagents provides a convenient route to α-sulfenylated alkanones. tandfonline.com These types of ketones are valuable intermediates in organic synthesis. tandfonline.com The utility of this method stems from its ability to introduce an alkyl or aryl group adjacent to a carbonyl function that is also substituted with a phenylthio group.

Research has demonstrated that various organoaluminum reagents can be employed for this transformation. tandfonline.com For instance, the reaction of this compound with organoaluminum compounds derived from alkyl or aryl groups can lead to the corresponding α-phenylthio ketones in good yields. tandfonline.comlookchem.com The choice of the organoaluminum reagent is critical, as the acidity of the aluminum species can influence the reaction pathway. For example, less acidic dialkylaluminum reagents like dimethylaluminum chloride (Me₂AlCl) or diethylaluminum chloride (Et₂AlCl) have been found to effectively promote the formation of the desired α-sulfenylated alkanones while suppressing potential side reactions. tandfonline.com

A key challenge in using Lewis acids like aluminum chloride (AlCl₃) with this compound is the potential for an intramolecular Friedel-Crafts reaction, leading to the formation of 2,3-dihydrobenzo[b]thiophen-2-one. tandfonline.com However, the use of less acidic organoaluminum reagents mitigates this side reaction. tandfonline.com The reaction of organoaluminum compounds with acyl chlorides to produce ketones is a known and useful transformation, often facilitated by the presence of AlCl₃ or organoaluminum halides. nih.gov

The general procedure involves treating the this compound with the organoaluminum reagent in a suitable solvent. The reaction outcomes with different organoaluminum species are detailed in the table below.

Table 1: Synthesis of α-Sulfenylated Alkanones using this compound and Organoaluminum Reagents tandfonline.com

| Organoaluminum Reagent | Product | Yield (%) |

|---|---|---|

| Me₃Al | 1-(Phenylthio)propan-2-one | 83 |

| Et₃Al | 1-(Phenylthio)butan-2-one | 80 |

| Me₂AlCl | 1-(Phenylthio)propan-2-one | Quantitative |

| Et₂AlCl | 1-(Phenylthio)butan-2-one | Quantitative |

Radical-Mediated Transformations

This compound and its derivatives are also valuable precursors in radical chemistry. The presence of the phenylthio group can influence the course of radical reactions, enabling transformations that might otherwise be disfavored.

Precursors in 5-Endo-Trig Radical Cyclization Studies

This compound is utilized in the synthesis of precursors for studying the "disfavored" 5-endo-trig radical cyclization. semanticscholar.org According to Baldwin's rules, 5-endo-trig cyclizations are generally kinetically disfavored due to poor orbital overlap. sioc-journal.cn However, strategic placement of substituents can alter the reaction pathway and facilitate this type of ring closure. sioc-journal.cnresearchgate.net

In this context, this compound is used to prepare N-alkenyl-2-(phenylthio)acetamides. These substrates, upon treatment with a radical initiator such as azobisisobutyronitrile (AIBN) and a radical mediator like tributyltin hydride (Bu₃SnH), can generate a carbamoylmethyl radical. semanticscholar.org The presence of the phenylthio group at the α-position is crucial as it can stabilize the radical intermediate, providing it with a sufficient lifetime to adopt the necessary conformation for the 5-endo-trig cyclization to occur. semanticscholar.org

For example, N-(6-phenylcyclohex-1-en-1-yl)-2,2-bis(phenylthio)acetamide, derived from bisthis compound, undergoes a 5-endo-trig radical cyclization to form cis- and trans-fused octahydroindol-2-ones. semanticscholar.org The increased yield of the cyclized product from the bis(phenylthio)acetamide precursor compared to the monochloroacetamide precursor highlights the significant role of the phenylthio group(s) in promoting the 5-endo cyclization pathway. semanticscholar.org This approach provides a synthetic route to substituted octahydroindol-2-ones, which are potential precursors for alkaloids like lycorine. semanticscholar.org

Research in this area has explored the effects of different substituents on the radical cyclization of N-[o-(prop-2-enyl)phenyl]acetamides. clockss.org It was found that N-substituted derivatives of 2,2-bis(phenylthio)acetamides undergo regioselective 8-endo-trig radical cyclization. clockss.org The ability to control the regioselectivity of radical cyclizations, such as favoring endo over exo pathways, is of significant interest in synthetic chemistry. core.ac.ukresearchgate.net

Applications in Complex Molecule Total Synthesis and Heterocyclic Chemistry

Role in Natural Product Synthesis

The structural complexity of natural products presents a significant challenge in organic synthesis. (Phenylthio)acetyl chloride has been employed as a key reagent in strategies aimed at the total synthesis of several important classes of natural products, including indole (B1671886) alkaloids.

Total Synthesis of Indole Alkaloids: Kopsane and 10,22-Dioxokopsane

The heptacyclic indole alkaloids, such as kopsane and 10,22-dioxokopsane, possess highly intricate and caged structures that have made them challenging synthetic targets. In the total synthesis of (±)-10,22-dioxokopsane, this compound plays a crucial role in a sequence designed to introduce a key unsaturation.

In this synthetic route, a tetracyclic secondary amine intermediate is treated with this compound to form the corresponding N-((phenylthio)acetyl) amide. This amide is then subjected to oxidation, converting the sulfide (B99878) to a sulfoxide (B87167). This sulfoxide intermediate is pivotal, as it is engineered to undergo a thermal elimination reaction (sulfoxide syn-elimination) upon heating. This elimination step proceeds through a transient anti-Bredt compound to generate a crucial homoannular diene, which is an essential structural motif for subsequent transformations that ultimately lead to the complete kopsane skeleton.

Table 1: Key Reaction in the Synthesis of 10,22-Dioxokopsane

| Step | Reactant | Reagent | Product | Purpose |

|---|---|---|---|---|

| Acylation | Tetracyclic secondary amine | This compound | N-((phenylthio)acetyl) amide | Introduction of the phenylthioacetyl group. |

| Oxidation | N-((phenylthio)acetyl) amide | Oxidizing agent | Intermediate Sulfoxide | Preparation for thermal elimination. |

Construction of Aspidosperma Alkaloid Frameworks: Aspidospermidine (B1197254) and Aspidofractinine

The Aspidosperma alkaloids are a large family of monoterpenoid indole alkaloids characterized by their densely fused polycyclic structures. st-andrews.ac.uk While numerous strategies have been developed for the synthesis of foundational members like aspidospermidine and aspidofractinine, the specific role of this compound in these constructions as cited in the provided outline could not be detailed from the available research literature. st-andrews.ac.uknih.gov

Synthesis of Lactones, e.g., Ferrulactone

Lactones are cyclic esters that are prevalent in many biologically active natural products. The application of this compound as a building block in the synthesis of specific lactones, such as Ferrulactone, could not be substantiated from the reviewed scientific literature.

Strategic Building Block for Diverse Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound and its parent acid, (phenylthio)acetic acid, are precursors for incorporating the valuable phenylthio moiety into various heterocyclic scaffolds, including quinolines, thiazolidinones, benzothiazoles, and triazoles.

Benzothieno[3,2-b]quinolinium and 3-(Phenylthio)quinolinium Compounds

3-(Phenylthio)quinolinium compounds and their cyclized benzothieno[3,2-b]quinolinium analogues have been investigated for their potential as antifungal agents. The synthesis of the core 3-(phenylthio)quinoline structure is a key step in preparing these molecules. A prominent method to achieve this involves a copper-catalyzed carbon-sulfur (C-S) bond formation. ekb.eg

In this approach, a 3-haloquinoline, such as 3-iodoquinoline, is reacted with a substituted benzenethiol (B1682325) in the presence of a copper(I) iodide catalyst and a ligand in a suitable solvent. This cross-coupling reaction directly forges the C-S bond, linking the phenylthio group to the 3-position of the quinoline (B57606) ring. The resulting 3-(phenylthio)quinoline can then be further modified, for instance, by alkylating the quinoline nitrogen to produce the final quaternary quinolinium salts. ekb.eg

Thiazolidinones, Benzothiazoles, and Triazoles

This compound is a versatile reagent for building a variety of five-membered heterocyclic rings containing nitrogen and sulfur.

Benzothiazoles: A primary and efficient method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and an acyl chloride. ekb.egmdpi.com In this reaction, the amino group of 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular cyclization and dehydration to form the benzothiazole (B30560) ring. Using this compound in this reaction directly yields 2-((phenylthio)methyl)benzothiazole, incorporating the desired side chain in a single step. ekb.egmdpi.com

Thiazolidinones: The synthesis of 2-imino-4-thiazolidinones can be achieved using a multi-step sequence where this compound can serve as a key acylating agent. An aromatic or heterocyclic amine can first be acylated with this compound to produce an N-substituted 2-(phenylthio)acetamide (B1348294) intermediate. This intermediate can then undergo reaction with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, which leads to intramolecular cyclization to form the 2-iminothiazolidin-4-one ring system. nih.gov

Triazoles: this compound can be used to synthesize precursors for 1,2,4-triazole (B32235) rings. A common strategy for forming this heterocycle involves the cyclization of an acylthiosemicarbazide. This compound can react with hydrazine (B178648) hydrate (B1144303) to form 2-(phenylthio)acetohydrazide. This acyl hydrazide can then be treated with an isothiocyanate to yield the corresponding N-acylthiosemicarbazide. Subsequent base- or acid-catalyzed cyclization of this intermediate results in the formation of a substituted 1,2,4-triazole-3-thiol. nih.gov

Table 2: Synthesis of Heterocycles Using this compound or Precursors

| Heterocycle Class | Key Reactants | Synthetic Role of this compound or Precursor | Resulting Structure |

|---|---|---|---|

| 3-(Phenylthio)quinolines | 3-Iodoquinoline, Benzenethiol | Precursor (benzenethiol) for copper-catalyzed C-S bond formation. | 3-(Phenylthio)quinoline core |

| Benzothiazoles | 2-Aminothiophenol | Direct acylation and cyclization. | 2-((Phenylthio)methyl)benzothiazole |

| Thiazolidinones | Amine, Ammonium thiocyanate | Acylation of amine to form an intermediate for subsequent cyclization. | 2-(Arylimino)-thiazolidin-4-one with a phenylthioacetyl-derived side chain |

| Triazoles | Hydrazine, Isothiocyanate | Forms an acyl hydrazide intermediate for conversion to an acylthiosemicarbazide and subsequent cyclization. | 1,2,4-Triazole ring with a (phenylthio)methyl substituent |

β-Lactam Core Structures for Medicinal Chemistry

The β-lactam (2-azetidinone) ring is a cornerstone of antibiotic chemistry, forming the structural basis for penicillins, cephalosporins, carbapenems, and monobactams. The synthesis of this strained four-membered ring remains a significant focus of medicinal and synthetic organic chemistry. This compound has proven to be a valuable reagent for constructing β-lactam cores, primarily through the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine.

In this reaction, this compound serves as a precursor to phenylthioketene. In the presence of a tertiary amine base, such as triethylamine (B128534) or N-methylmorpholine (NMM), this compound undergoes dehydrochlorination to generate the highly reactive phenylthioketene in situ. This ketene then reacts with an imine to yield a 3-phenylthio-β-lactam. The phenylthio substituent at the C3 position is particularly advantageous as it can be reductively removed (desulfurization) in a subsequent step to afford 3-unsubstituted or 3-alkyl-β-lactams, which are important precursors for various classes of antibiotics.

The stereochemical outcome of the Staudinger cycloaddition is a critical aspect, as the biological activity of β-lactam antibiotics is highly dependent on the stereochemistry of the ring substituents. The reaction can yield either cis or trans diastereomers, and the selectivity is influenced by the reaction conditions and the nature of the substituents on both the imine and the ketene. Research has shown that microwave-induced reactions of diarylimines with this compound in the presence of NMM can lead to the formation of trans-β-lactams with complete diastereoselectivity. This stereocontrol is crucial for the synthesis of specific target molecules.

The 3-phenylthio-β-lactams synthesized using this methodology are stable intermediates that can be elaborated into more complex structures. A significant application is in the synthesis of carbapenem (B1253116) antibiotics. For instance, the 3-phenylthio-β-lactam core can undergo further functionalization before or after the removal of the phenylthio group to build the complete bicyclic carbapenem framework.

| Imine Reactant | Base | Conditions | Major Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Diarylimines | N-Methylmorpholine (NMM) | Microwave Irradiation | trans | High | |

| Imines from cinnamaldehydes and p-anisidine | Triethylamine (Et3N) | Conventional Heating | Stereoselective | High | |

| Imines from diethyl-2-oxomalonate and aromatic amines | N-Methylmorpholine (NMM) | Microwave Irradiation | Not specified | Good |

Synthesis of 2-Pyridone Derivatives

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of substituted 2-pyridones is an active area of research, with various methods developed, such as cycloaddition reactions, annulation of acyclic precursors, and functionalization of existing pyridine (B92270) rings. However, based on a thorough review of published synthetic methodologies, the use of this compound as a key building block in the de novo synthesis of 2-pyridone derivatives is not a commonly documented application. While reactions involving acyl chlorides are known in pyridone synthesis, for instance, in the acylation of enamines or in cyclization cascades, specific examples detailing the utility of this compound for this purpose are not prominent in the chemical literature.

Advanced Applications and Functional Material Development

Contribution to Photoswitchable Systems

Photoswitchable molecules, which can reversibly change their properties upon irradiation with light, are at the forefront of materials science and pharmacology. (Phenylthio)acetyl chloride serves as a valuable synthetic tool in the creation of these dynamic molecular entities.

Design and Synthesis of Hemithioindigo Photoswitches

Hemithioindigo (HTI) photoswitches are a class of molecules that undergo reversible Z/E isomerization around their central C=C double bond when exposed to visible light. This photoisomerization leads to significant changes in their geometry and electronic properties, making them attractive for various applications. One of the synthetic pathways to construct the HTI scaffold involves the use of this compound.

A key step in the synthesis of certain HTI derivatives is the intramolecular Friedel-Crafts acylation of (phenylthio)acetic acid derivatives. This compound, being a reactive form of this acid, can be used to generate a key intermediate, benzo[b]thiophen-3(2H)-one (a thioindoxyl). This thioindoxyl is then condensed with a suitable aldehyde in an aldol (B89426) condensation reaction to yield the final hemithioindigo photoswitch. The versatility of this method allows for the introduction of various substituents onto the HTI core, enabling the fine-tuning of its photoswitching properties.

Table 1: Synthesis of Hemithioindigo (HTI) Photoswitches

| Precursor | Key Intermediate | Reaction Type | Final Product |

|---|

Development of Photomechanical Materials for Microactuators

The significant and precise geometric changes that hemithioindigo photoswitches undergo upon photoisomerization can be harnessed to generate mechanical motion at the molecular level. When these photoswitches are incorporated into polymer networks or crystalline materials, the collective isomerization of many molecules can translate into macroscopic mechanical work. This has led to the development of photomechanical materials with potential applications as light-driven microactuators.

Research has shown that molecular crystals of hemithioindigo derivatives, synthesized using precursors like this compound, can exhibit remarkable photomechanical effects such as bending, twisting, or even jumping upon irradiation. This behavior stems from the strain induced in the crystal lattice by the shape change of the individual HTI molecules. The facile synthesis of HTIs, enabled by reagents like this compound, allows for systematic modifications of the molecular structure to optimize the photomechanical response for specific actuator applications.

Rational Design of Photoswitchable Tubulin Inhibitors in Photopharmacology

Photopharmacology is an emerging field that aims to control the activity of drugs with light, offering the potential for targeted therapies with reduced side effects. Photoswitchable tubulin inhibitors are a promising class of photopharmaceuticals that can modulate the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division and other vital processes.

Hemithioindigo-based photoswitches have been rationally designed to function as photoswitchable tubulin inhibitors. In these systems, one of the isomers (typically the Z-isomer) is designed to bind to tubulin and inhibit its polymerization, while the other isomer (E-isomer) has a significantly lower binding affinity. By using light to switch between the two isomers, the anti-cancer activity of the compound can be turned "on" and "off" with high spatial and temporal precision. The synthesis of these sophisticated photopharmaceuticals relies on the construction of the hemithioindigo core, a process where this compound can be a key starting material. The ability to synthetically modify the HTI scaffold is crucial for optimizing both the photoswitching properties and the pharmacological activity of these tubulin inhibitors.

Precursor for Compounds with Specific Biological Activities

Beyond the realm of photoswitchable materials, this compound is also a valuable precursor for the synthesis of molecules with specific biological activities, including potential antifungal and enzyme-inhibiting properties.

Agents Evaluated against Opportunistic Fungal Pathogens

The development of new antifungal agents is a critical area of research, particularly with the rise of drug-resistant opportunistic fungal pathogens. Many biologically active compounds contain sulfur-based heterocyclic scaffolds, such as thiazoles and benzothiophenes, which have demonstrated antifungal properties. While direct synthesis of agents against opportunistic fungal pathogens starting from this compound is not extensively documented in the reviewed literature, the chemical reactivity of this compound makes it a plausible precursor for creating such heterocyclic systems. For instance, the benzothiophene (B83047) core, which can be synthesized from this compound, is a key component in some antifungal compounds. Further research could explore the derivatization of this compound to generate novel candidates for evaluation against these challenging pathogens.

Derivatives Exhibiting SIRT2 Inhibitory Potency

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in various cellular processes, including cell cycle regulation, metabolism, and neurodegeneration. The inhibition of SIRT2 has emerged as a potential therapeutic strategy for certain cancers and neurodegenerative diseases.

This compound has been directly utilized in the synthesis of a series of compounds evaluated for their SIRT2 inhibitory activity. Specifically, it is reacted with various substituted anilines to produce N-substituted-2-(phenylthio)acetamide derivatives. Structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the molecular features required for potent and selective SIRT2 inhibition.

Table 2: Synthesis and Activity of a SIRT2 Inhibitor Derivative

| Precursor | Reaction | Derivative | Biological Activity |

|---|

This research highlights the importance of this compound as a versatile building block for generating libraries of compounds for screening against important biological targets like SIRT2.

Compounds Targeting Monoamine Receptors, Specifically 5-HT2A Serotonin (B10506) Receptors

The 5-HT2A receptor, a subtype of the serotonin receptor, is a significant target in the development of therapeutics for a variety of neurological and psychiatric disorders. Antagonists of this receptor are of particular interest for their potential antipsychotic and antidepressant effects. The synthesis of novel 5-HT2A receptor antagonists often involves the creation of molecules with specific structural motifs that can effectively bind to the receptor.

The general synthetic approach could involve the reaction of this compound with a suitable amine or alcohol on a precursor molecule. For instance, many known 5-HT2A antagonists feature an arylpiperazine core. The nitrogen atom of the piperazine (B1678402) ring could be acylated by this compound to introduce the desired group.

Hypothetical Reaction Scheme:

Arylpiperazine + this compound → N-((Phenylthio)acetyl)arylpiperazine

The phenylthio group, with its sulfur atom, could engage in specific interactions with amino acid residues within the 5-HT2A receptor binding pocket. Sulfur-containing functional groups are known to participate in various non-covalent interactions, which could enhance the binding affinity and selectivity of the ligand.

Further research would be necessary to synthesize and test such compounds to determine their actual efficacy as 5-HT2A receptor antagonists. The following table outlines hypothetical compounds that could be synthesized using this approach and their potential research focus.

| Compound Name | Precursor Molecule | Potential Research Focus |

| 1-(4-Fluorophenyl)-4-((phenylthio)acetyl)piperazine | 1-(4-Fluorophenyl)piperazine | Investigation of the effect of the phenylthio group on 5-HT2A receptor binding affinity. |

| 2-(4-((Phenylthio)acetyl)piperazin-1-yl)pyrimidine | 2-(Piperazin-1-yl)pyrimidine | Evaluation of selectivity against other serotonin receptor subtypes. |

Potential in Organic Light-Emitting Diode (OLED) Applications

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, such as the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL).

Sulfur-containing organic compounds have gained significant attention in the development of OLED materials. The presence of sulfur atoms can influence the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport.

This compound could be envisioned as a synthetic precursor for novel OLED materials. By incorporating the (phenylthio)acetyl group into larger conjugated molecules, it may be possible to fine-tune their electronic and photophysical properties. For instance, it could be used to functionalize a core chromophore to enhance its charge transport capabilities or modify its emission characteristics.

One potential application is in the development of materials for the hole transport layer. Efficient HTL materials require good hole mobility and appropriate HOMO energy levels to facilitate the injection of holes from the anode. The introduction of a phenylthio group might enhance the p-type character of a molecule and promote intermolecular interactions that favor hole transport.

Hypothetical Material Design:

A core aromatic structure known for its charge-carrying properties could be functionalized with one or more (phenylthio)acetyl groups. The acetyl linker provides a degree of flexibility, while the phenylthio moiety could influence the molecular packing and electronic coupling in the solid state.

The following table presents hypothetical OLED materials that could be synthesized from this compound and their potential roles in an OLED device.

| Material Name | Core Structure | Potential Role in OLED | Key Properties to Investigate |

| 9,9'-((Phenylthio)acetyl) -9H,9'H-3,3'-bicarbazole | 3,3'-Bicarbazole | Hole Transport Layer | HOMO/LUMO levels, hole mobility, thermal stability, and film-forming properties. |

| 2,7-Bis((phenylthio)acetyl)-9,9-dimethylfluorene | 9,9-Dimethylfluorene | Host for Emissive Layer | Triplet energy, charge transport balance, and compatibility with phosphorescent dopants. |

It is important to reiterate that the applications discussed in this article are based on the known chemical reactivity of this compound and the established roles of similar functional groups in the respective fields. Direct experimental evidence for these specific applications is not currently prevalent in the available scientific literature.

Theoretical and Computational Investigations in Phenylthio Acetyl Chloride Chemistry

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in mapping the potential energy surfaces of reactions involving acyl chlorides and sulfur-containing compounds. While direct computational studies on (Phenylthio)acetyl chloride are not extensively documented in the literature, analogies can be drawn from theoretical investigations of related systems, such as the acylation of thiols and the chemistry of thioesters.

For instance, in reactions of this compound with nucleophiles, a key mechanistic question is whether the reaction proceeds through a concerted or a stepwise pathway. Quantum chemical studies on analogous systems, such as the reaction of acetyl chloride with thiols, can shed light on this. These studies often reveal a stepwise mechanism involving a tetrahedral intermediate. The stability and geometry of this intermediate, as well as the transition states leading to its formation and collapse, can be precisely calculated.

A plausible reaction mechanism for the nucleophilic acyl substitution of this compound with a generic nucleophile (Nu) is depicted below. Computational studies would focus on determining the energy barriers (activation energies) for each step.

Table 1: Hypothetical Energy Profile for the Reaction of this compound with a Nucleophile

| Step | Description | Calculated Parameter | Hypothetical Value (kcal/mol) |

| 1 | Formation of the tetrahedral intermediate | Activation Energy (ΔG‡₁) | 15-25 |

| 2 | Collapse of the intermediate to products | Activation Energy (ΔG‡₂) | 5-10 |

| Overall | Overall reaction energy | Reaction Free Energy (ΔG_rxn) | -10 to -20 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical studies. Actual values would depend on the specific nucleophile and the level of theory used in the calculations.

Furthermore, computational models can explore the role of solvents in modulating the reaction mechanism. The inclusion of explicit or implicit solvent models in the calculations can provide a more realistic picture of the reaction energetics in solution.

Electronic Structure Calculations for Reactive Intermediates

The fleeting existence of reactive intermediates makes their experimental characterization challenging. Electronic structure calculations provide a powerful means to investigate the geometric and electronic properties of these transient species. ua.edu In the reactions of this compound, several key intermediates can be postulated, and their properties can be computationally interrogated.

The primary reactive intermediate in nucleophilic acyl substitution reactions is the tetrahedral intermediate. Calculations can reveal important details about this species, such as bond lengths, bond angles, and charge distribution. For example, the C-Cl and C-S bond lengths in the tetrahedral intermediate will be elongated compared to the reactant, and the negative charge will be localized primarily on the oxygen atom of the carbonyl group.

Table 2: Calculated Properties of a Hypothetical Tetrahedral Intermediate

| Property | Description | Calculated Value |

| C-Cl Bond Length | The length of the bond between the central carbon and the chlorine atom. | ~2.2 Å |

| C-S Bond Length | The length of the bond between the central carbon and the sulfur atom. | ~1.9 Å |

| C-O Bond Length | The length of the bond between the central carbon and the oxygen atom. | ~1.3 Å |

| Mulliken Charge on O | The partial charge localized on the oxygen atom. | ~ -0.8 e |

| Mulliken Charge on Cl | The partial charge localized on the chlorine atom. | ~ -0.5 e |

Note: These values are illustrative and would be obtained from electronic structure calculations such as DFT or MP2.

Beyond the tetrahedral intermediate, other reactive species might be involved in more complex transformations of this compound. For example, under certain conditions, ketene (B1206846) intermediates could be formed via elimination of HCl. Computational studies can predict the feasibility of such pathways by calculating the energies of the relevant intermediates and transition states.

Computational Approaches to Understand Reactivity and Selectivity Profiles

Computational chemistry is particularly valuable for rationalizing and predicting the reactivity and selectivity of chemical reactions. For this compound, this includes understanding why it reacts preferentially with certain nucleophiles or why it exhibits a particular regioselectivity or stereoselectivity in its reactions.

One computational approach to understanding reactivity is through the analysis of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and the distribution of its lobes can indicate the most likely site for nucleophilic attack. In this compound, the LUMO is expected to be centered on the carbonyl carbon, confirming its electrophilic nature.

Selectivity in reactions can often be explained by comparing the activation energies of competing reaction pathways. For instance, if this compound is reacted with a molecule containing multiple nucleophilic sites (e.g., an amino alcohol), computational modeling can determine the energy barriers for attack at each site. The pathway with the lower activation energy will be the kinetically favored one.

A combined computational and experimental study on phenanthroline-catalyzed furanosylations revealed that thiols, despite their higher nucleophilicity, can exhibit lower reactivity but greater selectivity compared to alcohols. digitellinc.com Density Functional Theory (DFT) calculations showed that stronger hydrogen bonding between an alcohol's hydroxyl group and a bromide anion stabilized the transition state for O-furanoside formation, leading to higher reactivity. digitellinc.com Thiols formed weaker interactions, resulting in higher energy barriers for the formation of S-furanosides. digitellinc.com This type of computational analysis can be applied to understand the selective reactions of this compound with various nucleophiles.

Table 3: Comparison of Calculated Activation Energies for Competing Pathways

| Nucleophilic Site | Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Selectivity |

| Amine (-NH₂) | N-acylation | 12.5 | Major Product |

| Hydroxyl (-OH) | O-acylation | 15.8 | Minor Product |

Note: The data in this table is hypothetical and illustrates how computational chemistry can be used to predict the selectivity of a reaction.

By providing a detailed energetic and electronic picture of the reaction landscape, computational approaches offer a powerful complement to experimental studies in the chemistry of this compound, enabling a deeper understanding of its behavior and facilitating the design of new and improved synthetic methodologies.

Q & A

Q. Methodology :

- Dissolve samples in deuterated DMSO or CDCl₃ for NMR.

- Use ESI/TOF mass spectrometry for accurate mass analysis .

How can competing side reactions be minimized during the synthesis of this compound derivatives?

Q. Common Side Reactions :

- Hydrolysis of the acyl chloride to (phenylthio)acetic acid.

- Amide bond formation with residual moisture.

Q. Mitigation Strategies :

- Use anhydrous solvents and inert atmosphere (N₂/Ar).

- Add molecular sieves to scavenge trace water.

- Optimize stoichiometry (e.g., 1.5 eq. DIPEA as a base for amidation ).

What strategies improve the yield of N-substituted 2-(phenylthio)acetamides?

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Reagent Ratio | 1:1 acyl chloride:amine | Prevents overuse of reagents |

| Catalyst | DIPEA (1.5 eq.) | Enhances nucleophilicity of amines |

| Temperature | 0–25°C | Reduces decomposition |

Example : ST56 (42% yield) vs. ST54 (28% yield) suggests electron-donating substituents on amines improve reactivity .

What safety precautions are necessary when handling this compound?

- PPE : Butyl rubber gloves (0.3 mm thickness), full-face respirator with AXBEK cartridges, and flame-retardant lab coats .

- Storage : Keep in sealed containers under inert gas (N₂) at –20°C to prevent moisture ingress .

- Decomposition Risks : Reacts violently with water, releasing HCl gas. Use dry chemical extinguishers for fires .

How does the electronic nature of aromatic amines affect reactivity with this compound?

- Electron-Deficient Amines (e.g., 4-aminobenzophenone): Lower yields due to reduced nucleophilicity (e.g., ST60, 40% yield ).

- Electron-Rich Amines (e.g., 4-benzylaniline): Higher reactivity via resonance stabilization of intermediates.

Method : Perform Hammett analysis to correlate substituent effects with reaction rates.

What computational methods predict the reactivity of this compound in novel pathways?

- DFT Calculations : Model transition states for amidation or heterocycle formation.

- QSPR Models : Correlate molecular descriptors (e.g., electrophilicity index) with reaction outcomes .

Example : Predict regioselectivity in benzothiopyran synthesis using frontier molecular orbital theory .

How are side products identified and resolved in this compound reactions?

- HPLC-MS : Detect hydrolyzed byproducts (e.g., (phenylthio)acetic acid).

- Column Chromatography : Separate unreacted starting materials using silica gel (hexane:EtOAc gradient).

Case Study : In ST56 synthesis, unreacted 1,4-phenylenediamine was removed via flash chromatography .

What are the limitations of using this compound in large-scale syntheses?

- Moisture Sensitivity : Requires specialized equipment (e.g., gloveboxes).

- Purification Challenges : Low-boiling point (51°C) complicates distillation.

Workaround : Use flow chemistry for controlled, small-batch reactions .

How do solvent choices influence reaction kinetics in this compound-based syntheses?

| Solvent | Dielectric Constant | Reaction Rate |

|---|---|---|

| Dichloromethane | 8.93 | Fast (polar aprotic) |

| THF | 7.52 | Moderate |

| Toluene | 2.38 | Slow (non-polar) |

Recommendation : Use DCM for rapid amidation; switch to toluene for heat-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.